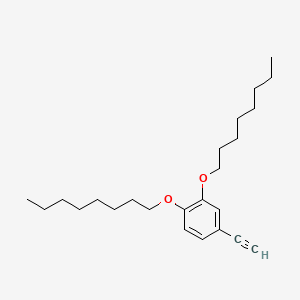

1,2-Bis-octyloxy-4-ethynylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Bis-octyloxy-4-ethynylbenzene is an organic compound with the molecular formula C24H38O2 It is characterized by the presence of two octyloxy groups and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis-octyloxy-4-ethynylbenzene typically involves the following steps:

Formation of the Benzene Derivative: The initial step involves the preparation of a benzene derivative with appropriate substituents.

Introduction of Octyloxy Groups: The octyloxy groups can be introduced via nucleophilic substitution reactions, where octyl alcohol reacts with a suitable leaving group on the benzene ring.

Addition of the Ethynyl Group: The ethynyl group can be added through Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis-octyloxy-4-ethynylbenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ethynyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethylene or ethane derivatives .

Scientific Research Applications

1,2-Bis-octyloxy-4-ethynylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis-octyloxy-4-ethynylbenzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

1,2-Bis-octyloxybenzene: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

1,2-Diethynylbenzene: Contains two ethynyl groups, which can lead to different reactivity and applications.

Uniqueness

1,2-Bis-octyloxy-4-ethynylbenzene is unique due to the combination of octyloxy and ethynyl groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

1,2-Bis-octyloxy-4-ethynylbenzene (CAS No. 179129-14-7) is an organic compound characterized by the presence of two octyloxy groups and an ethynyl group attached to a benzene ring. Its molecular formula is C24H38O2, and it has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

This compound is notable for its unique structure, which combines octyloxy and ethynyl groups. This combination influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H38O2 |

| Molecular Weight | 366.56 g/mol |

| CAS Number | 179129-14-7 |

| Chemical Structure | Structure |

Synthesis

The synthesis of this compound typically involves:

- Formation of Benzene Derivative : Preparation of a suitable benzene derivative.

- Introduction of Octyloxy Groups : Achieved via nucleophilic substitution reactions.

- Addition of Ethynyl Group : Utilizes Sonogashira coupling with an aryl halide and acetylene in the presence of palladium and copper catalysts .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at combating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes involved in cell signaling pathways.

- Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Modulation of Gene Expression : The compound may influence the expression of genes related to cell cycle regulation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed that certain modifications enhanced its antimicrobial potency against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, demonstrating significant zones of inhibition compared to control groups .

Case Study 2: Anticancer Potential

In a controlled experiment involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound .

Properties

IUPAC Name |

4-ethynyl-1,2-dioctoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O2/c1-4-7-9-11-13-15-19-25-23-18-17-22(6-3)21-24(23)26-20-16-14-12-10-8-5-2/h3,17-18,21H,4-5,7-16,19-20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYNXKFFNOKBSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C#C)OCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.